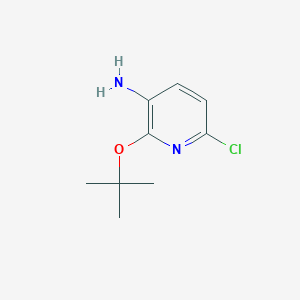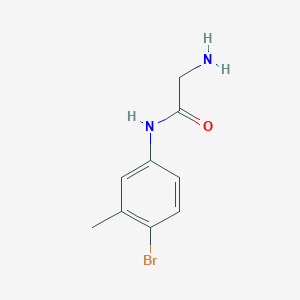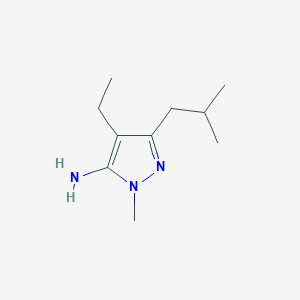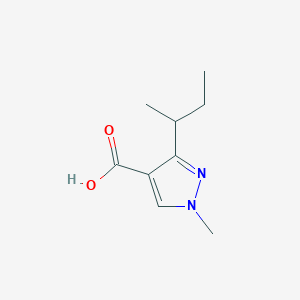
2-Aminocyclopentane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminocyclopentane-1-carboximidamide is a synthetic compound with the molecular formula C₆H₁₃N₃.
Méthodes De Préparation
The preparation of 2-Aminocyclopentane-1-carboximidamide involves several synthetic routes. One common method includes the use of cyclopentane ortho-anhydride as a raw material, which undergoes a reaction with hydrazine hydrate in a solvent for refluxing . The reaction conditions typically involve a molar ratio of cyclopentane ortho-anhydride to hydrazine hydrate of 1:1-2.5, with the reaction time ranging from 0.5 to 12 hours. After the reaction, the solvent is removed, and the product is dried to obtain this compound.
Analyse Des Réactions Chimiques
2-Aminocyclopentane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding imides or reduced to form amines. Substitution reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Aminocyclopentane-1-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-Aminocyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Aminocyclopentane-1-carboximidamide can be compared with other similar compounds, such as 2-aminocyclopentane-1-carboxylic acid and 2-aminocyclohexane-1-carboximidamide . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2-aminocyclopentane-1-carboxylic acid is commonly used in peptide synthesis, while 2-aminocyclohexane-1-carboximidamide has applications in the development of new materials .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties and potential for chemical modifications make it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H13N3 |
|---|---|
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
2-aminocyclopentane-1-carboximidamide |
InChI |
InChI=1S/C6H13N3/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H3,8,9) |
Clé InChI |
VRENIHDHNCMYNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)




![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)



![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
